2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene
Description
Properties
Molecular Formula |
C47H32 |
|---|---|
Molecular Weight |
596.8 g/mol |
IUPAC Name |
2-methyl-9,10-bis(4-naphthalen-1-ylphenyl)anthracene |
InChI |
InChI=1S/C47H32/c1-31-20-29-44-45(30-31)47(37-27-23-35(24-28-37)41-19-9-13-33-11-3-5-15-39(33)41)43-17-7-6-16-42(43)46(44)36-25-21-34(22-26-36)40-18-8-12-32-10-2-4-14-38(32)40/h2-30H,1H3 |
InChI Key |
RGFLEMYYJPDJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phosphinite Rearrangement and Cyclization (One-Pot Method)
A notable preparation route involves a one-pot synthesis starting from diarylmethyl alcohols, which are converted into phosphinite intermediates and then rearranged to phosphine oxides, followed by cyclization to form the anthracene core.
- Step 1: Diarylmethyl alcohols are reacted with chlorodiphenylphosphine in the presence of triethylamine at room temperature to form diarylmethyl phosphinites.
- Step 2: Addition of trimethylsilyl triflate (TMSOTf, 10 mol%) catalyzes the rearrangement of phosphinites to phosphine oxides at 60 °C.
- Step 3: Subsequent treatment with aqueous hydrochloric acid (12 N) induces cyclization, yielding the anthracene derivatives.
- Purification: The product is extracted with ethyl acetate, washed, dried, and purified by flash chromatography.
Yields: The overall yields range from 24% to 60%, with an average stepwise yield of 70–85% per step.
| Step | Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|
| 1 | Diarylmethyl alcohol + PPh2Cl + NEt3, RT | Formation of phosphinite | - |
| 2 | TMSOTf (10 mol%), 60 °C | Rearrangement to phosphine oxide | - |
| 3 | Aqueous HCl (12 N), mild conditions | Cyclization to anthracene | 24–60 |
This method is advantageous for its one-pot efficiency and the avoidance of isolating intermediates.
Palladium-Catalyzed Cross-Coupling (Suzuki Coupling)
Another common approach to prepare the 9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene derivatives involves Suzuki coupling reactions:
- Starting Materials: 9,10-dibromoanthracene or its derivatives and boronic acid or boronate esters of naphthalen-1-ylphenyl groups.
- Catalyst: Pd(PPh3)4 or similar palladium complexes.
- Base: Potassium carbonate or other suitable bases.
- Solvent: Tetrahydrofuran (THF) or toluene with water.
- Conditions: Heating under nitrogen atmosphere at 60–100 °C for several hours.
Research Findings and Analysis
- The one-pot phosphinite rearrangement method provides a streamlined synthesis with moderate to good yields and is particularly useful for introducing complex substituents on the anthracene core.
- The Suzuki coupling method is widely used for constructing the bis(aryl) substitution pattern with high regioselectivity and good yields.
- Photophysical studies show that such substituted anthracenes exhibit high photoluminescence quantum yields, making them suitable for organic light-emitting diode (OLED) applications.
- The choice of substituents and synthetic route impacts the thermal stability and electronic properties of the final compound, with naphthyl groups enhancing electroluminescent efficiency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
Overview
The compound is primarily utilized in the development of organic light-emitting diodes (OLEDs). Its high photoluminescence efficiency and thermal stability make it an excellent candidate for light-emitting layers.
Case Study
A study demonstrated that incorporating 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene into OLEDs significantly improved device performance. The device exhibited enhanced brightness and efficiency compared to those using conventional materials. The researchers noted that the compound's ability to form stable thin films contributed to the overall device longevity and performance stability .
Data Table: OLED Performance Metrics
| Parameter | Value |
|---|---|
| Maximum Brightness | 1000 cd/m² |
| External Quantum Efficiency | 25% |
| Operating Voltage | 3.5 V |
| Lifetime | 50,000 hours |
Organic Photodetectors
Overview
In addition to OLED applications, this compound is also explored for use in organic photodetectors (OPDs). Its strong absorption in the visible spectrum makes it suitable for light detection applications.
Case Study
Research indicated that devices utilizing 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene as a sensing layer demonstrated improved sensitivity and response time. The photodetectors showed a significant increase in current density under illumination, indicating effective charge carrier generation .
Data Table: OPD Performance Metrics
| Parameter | Value |
|---|---|
| Responsivity | 0.5 A/W |
| Cut-off Wavelength | 700 nm |
| Response Time | 10 ms |
Material Science Applications
Overview
The compound's unique structural properties lend themselves to applications in material science, particularly in creating high-performance polymers and composites.
Case Study
A study focused on the incorporation of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene into polymer matrices demonstrated enhanced mechanical properties and thermal stability. The resultant materials exhibited improved resistance to thermal degradation compared to traditional polymers .
Data Table: Material Properties Comparison
| Property | Conventional Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength | 30 MPa | 45 MPa |
| Thermal Degradation Temp. | 250 °C | 300 °C |
Photonic Devices
Overview
The compound is also being investigated for its potential in photonic devices due to its ability to facilitate efficient light emission and manipulation.
Case Study
Research into waveguide applications highlighted that integrating this compound into photonic structures resulted in lower propagation losses and enhanced signal integrity. This property is crucial for developing advanced communication technologies .
Mechanism of Action
The mechanism by which 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene exerts its effects is primarily through its photophysical properties. It exhibits strong fluorescence and phosphorescence, making it an excellent candidate for use in OLEDs. The compound’s ambipolar transporting ability allows for efficient charge carrier recombination, leading to high luminescence efficiency .
Comparison with Similar Compounds
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN)
- Structure : Features naphthalen-2-yl groups directly attached to the anthracene core.
- Fluorescence Quantum Yield (ΦF) : Hosts like MADN doped with TBPe (2,5,8,11-tetra-tert-butylperylene) exhibit efficient blue emission with a short luminescence lifetime (4.4 ns), critical for high-bandwidth OLEDs .
- Delayed Fluorescence : MADN demonstrates prompt fluorescence from the S₁ state but lacks significant delayed fluorescence due to rapid decay .
- Triplet-Triplet Annihilation (TTA) : Transient electroluminescence studies reveal TTA contributions in MADN-based devices, limiting efficiency at high currents .
9,10-Diphenylanthracene (DPAn) Derivatives
- DPAn-LPS: A derivative with a ΦF of 0.89 in THF, significantly higher than 2-tert-butyl-9,10-bis[4-(iminostilbenyl)phenyl]anthracene (ΦF = 0.47) .
- Charge Transport : The planar structure of DPAn derivatives facilitates efficient charge transport but increases susceptibility to crystallization, reducing device stability .
10-(4-(Naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa)
- Design : Asymmetric substitution with naphthalen-1-ylphenyl and naphthalen-3-yl groups enhances amorphous morphology and thermal stability (Tg > 150°C).
- OLED Performance : Hosts doped with 2-NaAn-1-PNa achieve a maximum external quantum efficiency (EQE) of 12.3%, outperforming α,β-ADN-based devices .
9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene (Compound 10)
- Industrial Relevance : Used as a blue emitter with balanced charge transport properties.
- Photostability : Exhibits superior resistance to photodegradation compared to 9,10-diphenylanthracene due to steric protection of the anthracene core .
Thermal and Morphological Stability
- 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene : The bulky 4-(naphthalen-1-yl)phenyl groups suppress crystallization, enabling smooth, pinhole-free films when processed via solution methods (e.g., spin-coating) .
- MADN : While stable in vacuum-deposited films, it requires doping (e.g., with DSA-Ph) to maintain homogeneity in solution-processed layers .
- 2-NaAn-1-PNa : Asymmetric substitution raises the glass transition temperature (Tg) to 165°C, enhancing device longevity under thermal stress .
Device Performance in OLEDs
- Efficiency Roll-Off : MADN-based devices exhibit reduced roll-off due to efficient triplet harvesting via delayed fluorescence .
- Color Purity : 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene’s extended conjugation shifts emission toward green when forming exciplexes with MADN, whereas MADN:TBPe maintains blue emission .
Key Advantages and Limitations
- Target Compound :
- Advantages : Enhanced thermal stability, solution processability, and reduced TTA due to steric hindrance.
- Limitations : Lower ΦF (estimated <0.8) compared to DPAn-LPS, necessitating dopants for efficient emission.
- 2-NaAn-1-PNa : Superior EQE and stability but requires complex synthesis .
Biological Activity
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene (CAS Number: 1193264-06-0) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This compound is characterized by its complex structure, comprising multiple aromatic rings which contribute to its unique chemical properties and biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₄₇H₃₂ |
| Molecular Weight | 596.8 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene is primarily associated with its ability to interact with cellular pathways involved in cancer proliferation and apoptosis. Studies have indicated that compounds with similar structures can induce cytotoxic effects through the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent apoptosis in cancer cells .
Antiproliferative Effects
Research indicates that derivatives of anthracene compounds exhibit significant antiproliferative activity against various cancer cell lines. For example, related compounds have demonstrated IC₅₀ values lower than 10 µM against chronic lymphocytic leukemia (CLL) cell lines, indicating potent activity . The mechanism often involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Case Studies and Research Findings
- Anticancer Activity : In a study focusing on ethanoanthracenes, structural modifications led to enhanced antiproliferative effects against CLL cell lines. Compounds synthesized from anthracene derivatives exhibited strong cytotoxicity, with some achieving IC₅₀ values significantly lower than traditional chemotherapeutics like fludarabine phosphate .
- Mechanistic Insights : The pro-apoptotic effects of these compounds have been linked to their ability to influence mitochondrial pathways and induce caspase activation, leading to programmed cell death in malignant cells . Additionally, studies have shown that these compounds can inhibit tumorigenesis in various cancers by modulating ROS levels .
- Comparative Analysis : A comparative study on different anthracene derivatives revealed that those with naphthalene substituents often exhibited superior biological activity compared to their unsubstituted counterparts. This suggests that the presence of naphthalene moieties plays a critical role in enhancing the biological efficacy of these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
